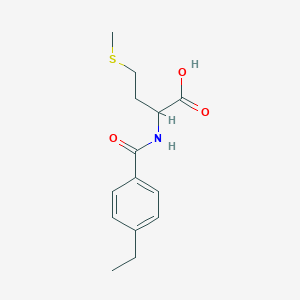![molecular formula C21H23N5O5S B4127934 N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4127934.png)
N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide, also known as NSC 129823, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and physiological effects:
N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and cytomegalovirus.
Advantages and Limitations for Lab Experiments
N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 has several advantages for use in lab experiments. This compound exhibits a wide range of biochemical and physiological effects, making it useful for studying various cellular processes. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823. One area of research involves investigating the potential use of this compound in the treatment of neurodegenerative diseases. Another area of research involves studying the mechanism of action of N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 in greater detail. This may involve identifying the specific enzymes that are inhibited by this compound and determining the downstream effects of this inhibition. Finally, future research may focus on developing more potent analogs of N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 with improved pharmacological properties.
Scientific Research Applications
N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide 129823 has been extensively studied for its potential application in scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-[4-[(5-nitroquinolin-8-yl)amino]butylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-15(27)25-16-6-8-17(9-7-16)32(30,31)24-14-3-2-12-22-19-10-11-20(26(28)29)18-5-4-13-23-21(18)19/h4-11,13,22,24H,2-3,12,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFXLEORRUPATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4127855.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(2-methoxyethyl)-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4127898.png)
![{1-[(2E)-4-methyl-2-pentenoyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4127904.png)

![4-(pentanoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4127909.png)
![4-(pentanoylamino)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4127912.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B4127913.png)
![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127921.png)
![ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127927.png)
![methyl 5-[oxo(pyridin-3-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4127937.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4127951.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4127960.png)